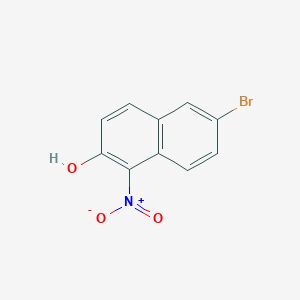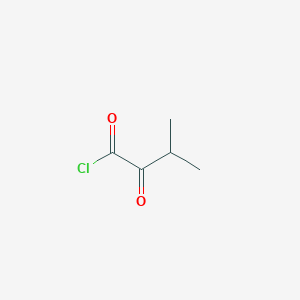
4-Methylcyclohex-2-en-1-one
Overview
Description
4-Methylcyclohex-2-en-1-one is an organic compound with the molecular formula C7H10O. It is a colorless liquid that is often used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and fragrances . The compound is characterized by a cyclohexene ring with a methyl group and a ketone functional group at the second and first positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylcyclohex-2-en-1-one can be synthesized through several methods. One common method involves the regioselective reaction of singlet oxygen with 4-methylcyclohex-3-en-1-one . Another approach is the dehydration of 4-methylcyclohexanol using an acid catalyst such as phosphoric acid . Additionally, it can be prepared from (2R,5R)-(+)-trans-dihydrocarvone through a series of reactions involving ozone, copper(II) acetate monohydrate, and ferrous sulfate heptahydrate .
Industrial Production Methods
Industrial production of this compound typically involves catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Methylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophiles such as halogens and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
4-Methylcyclohex-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methylcyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. As an enone, it can participate in Michael addition reactions with nucleophiles, leading to the formation of new carbon-carbon bonds . The compound’s ketone group can also undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: Similar structure but lacks the methyl group.
4-Methylcyclohexanone: Similar structure but lacks the double bond in the ring.
Cyclohexanone: Similar structure but lacks both the methyl group and the double bond.
Uniqueness
4-Methylcyclohex-2-en-1-one is unique due to the presence of both a methyl group and a double bond in the cyclohexene ring. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Properties
IUPAC Name |
4-methylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-6-2-4-7(8)5-3-6/h2,4,6H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSNPTXBQXBXDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic pathways for 4-Methylcyclohex-2-en-1-one?
A1: Several synthetic routes have been explored for this compound. One approach utilizes 4-methylanisole as a starting material. [, ] This method involves a multi-step synthesis including epoxidation, isomerization, Grignard reaction, and dehydration steps. [, ] Another method uses a regioselective reaction of singlet oxygen with 4-methylcyclohex-3-en-1-one to generate the desired product. []
Q2: Has the Diels-Alder reactivity of compounds structurally similar to this compound been investigated?
A2: Yes, research has investigated the Diels-Alder reactivity of related compounds. For instance, while 2-ethenyl-4,4-ethylenedioxy-1-methylcyclohex-1-ene did not undergo Diels-Alder reactions even under high pressure and Lewis acid catalysis, the isomer 1-ethenyl-3,3-ethylenedioxy-6-methylcyclohex-1-ene successfully reacted with 4-phenyl-1,2,4-triazoline-3,5-dione to form the expected Diels-Alder adduct. []
Q3: Can this compound be used as a building block in organic synthesis?
A3: Yes, this compound serves as a versatile building block in organic synthesis. For instance, its reactivity with 2-methylcyclopentane-1,3-dione under different conditions led to the formation of various complex cyclic compounds. [] Additionally, attempts to utilize its reactivity in conjugate Michael addition reactions with compounds like methyl 1β-t-butoxy-7aβ-methyl-5-oxo-1,2,3,3aα,4β,6,7,7a-octahydro-indene-4-carboxylate highlight its potential in building complex molecular structures. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline](/img/structure/B3144331.png)







![2-methyl-2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B3144365.png)

![[Hydroxy(phenyl)methylene]malononitrile](/img/structure/B3144393.png)

methanone](/img/structure/B3144407.png)
